1-Methyl-6-thioguanosine is synthesized from guanosine through chemical modifications that introduce sulfur and methyl groups. It is classified under modified nucleosides, specifically those that exhibit altered biological properties compared to their unmodified counterparts. These modifications can enhance the stability and efficacy of nucleosides in therapeutic contexts, particularly in cancer treatment and antiviral therapies.
The synthesis of 1-methyl-6-thioguanosine typically involves several key steps:
The molecular structure of 1-methyl-6-thioguanosine can be described in terms of its components:
The molecular formula for 1-methyl-6-thioguanosine is , with a molecular weight of approximately 218.25 g/mol.
1-Methyl-6-thioguanosine participates in several important chemical reactions:
These reactions are crucial for understanding its role in cellular metabolism and therapeutic applications.
The mechanism of action for 1-methyl-6-thioguanosine primarily revolves around its incorporation into RNA:
These mechanisms contribute to its potential use as an antimetabolite in cancer therapy.
1-Methyl-6-thioguanosine exhibits several notable physical and chemical properties:
These properties are essential for its application in biochemical assays and therapeutic formulations.
1-Methyl-6-thioguanosine has several scientific applications:
1-Methyl-6-thioguanosine (CAS 55727-08-7) is a structurally modified purine nucleoside analog characterized by two critical alterations to the natural guanosine scaffold: a sulfur-for-oxygen substitution at the C6 position and a methyl group addition at the N1 position. Its molecular formula is C₁₁H₁₅N₅O₄S, with a molecular weight of 313.33 g/mol [1]. The thiocarbonyl group (C=S) at C6 introduces distinct electronic properties compared to the carbonyl (C=O) of guanosine, including enhanced polarizability and nucleophilicity. Concurrently, the methylation at N1 sterically blocks participation in Watson-Crick hydrogen bonding and alters the tautomeric equilibrium of the purine ring [2] [6].
The glycosidic bond links the modified base to the β-D-ribofuranose sugar via an N9-glycosidic linkage, maintaining the natural anti-conformation observed in canonical nucleosides. Crystallographic studies of closely related analogs (e.g., 7-methyl-6-thioguanosine) reveal that the thiocarbonyl sulfur participates in non-canonical hydrogen bonding networks within enzyme active sites, such as purine nucleoside phosphorylase, contributing to unique binding modes not achievable with guanosine [2].
Table 1: Key Structural Modifications of 1-Methyl-6-thioguanosine vs. Natural Guanosine
Position | Guanosine | 1-Methyl-6-thioguanosine | Chemical Consequence |
---|---|---|---|
C6 | =O | =S | Increased bond length (1.65Å vs 1.23Å); enhanced nucleophilicity |
N1 | H | CH₃ | Steric blockade of H-bond donation; altered base tautomerism |
N7/N9 | Unmodified | Unmodified | Retention of ribose linkage and metal coordination sites |
The stereochemical flexibility of 1-methyl-6-thioguanosine is governed by torsional angles within the ribose ring and the glycosidic bond. Nuclear Magnetic Resonance (NMR) studies of analogous 6-thioguanosine derivatives indicate a dynamic equilibrium between C2'endo and C3'endo sugar puckering states (pseudorotation phase angles ~150° and ~30°, respectively), influenced by solvent polarity and temperature [3] [10]. The presence of the thiocarbonyl group stabilizes the syn conformation about the glycosidic bond (χ ≈ 60°) more readily than in guanosine due to reduced steric clash between the thiocarbonyl sulfur and the ribose ring [2].
Molecular dynamics simulations of structurally similar compounds (e.g., 7-methyl-6-thioguanosine) bound to purine nucleoside phosphorylase reveal ligand-induced conformational changes in the enzyme. Specifically, the methyl group at N1 forces a reorientation of active-site residues (e.g., Phe159 in human PNP), acting as a "structural latch" that stabilizes a closed enzyme conformation [2] [10]. This hinge-like motion is critical for catalytic competence and highlights the compound’s role as a conformational probe.
1-Methyl-6-thioguanosine exhibits moderate aqueous solubility (≥125 mg/mL in water), significantly enhanced by polar organic co-solvents like dimethyl sulfoxide (≥250 mg/mL) [7]. Its thiocarbonyl group confers pH-dependent reactivity: under physiological conditions (pH 7.4), it demonstrates stability, but exposure to acidic environments (pH <3) or oxidizing agents promotes sulfur oxidation, leading to sulfinic or sulfonic acid derivatives [5] [9].
The compound’s most distinctive reactivity involves its role as a chromogenic substrate for purine nucleoside phosphorylase (PNP). Enzymatic cleavage by PNP in the presence of inorganic phosphate (Pi) yields 1-methyl-6-thioguanine, which undergoes a dramatic absorption shift (λₘₐₓ from 330 nm to 360 nm, Δε > 12,000 M⁻¹cm⁻¹). This property enables ultrasensitive phosphate quantification and phosphatase activity assays [7] [8]. Additionally, the thiocarbonyl group is susceptible to photooxidation under UV-A irradiation (320–400 nm), generating reactive oxygen species that can facilitate crosslinking with biomolecules [3] [4].
Table 2: Stability Profile of 1-Methyl-6-thioguanosine Under Controlled Conditions
Condition | Stability Outcome | Key Mechanism |
---|---|---|
Aqueous pH 7.4, 25°C | Stable for >24 hours | Hydration shell protection |
Acidic (pH 2.0) | Degradation to 6-thioxanthine derivatives | Acid-catalyzed desulfuration |
UV-A Irradiation | Photooxidation to guanine sulfonate | Singlet oxygen generation |
Enzymatic (PNP + Pi) | Cleavage to 1-methyl-6-thioguanine (chromogenic shift) | Phosphorolysis of glycosidic bond |
Comparative studies with guanosine and 6-thioguanosine reveal how methylation and thiolation synergistically alter molecular recognition. Isothermal titration calorimetry demonstrates that 1-methyl-6-thioguanosine binds human PNP with 5–10-fold higher affinity (K_d ≈ 0.8–2 μM) than unmodified guanosine (K_d ≈ 15 μM), attributable to favorable hydrophobic interactions with the N1-methyl group and enhanced hydrogen bonding involving the thiocarbonyl sulfur [2] [8].
In nucleic acid contexts, substituting guanosine with 6-thioguanosine in RNA duplexes reduces thermodynamic stability (ΔΔG up to +3.2 kcal/mol) due to weaker base stacking. However, 1-methyl-6-thioguanosine cannot participate in standard base pairing, as methylation eliminates its ability to donate H-bonds. Instead, it stabilizes dangling ends in helices through non-specific hydrophobic interactions [3]. Thiocarbonyl-directed metal chelation represents another key distinction: 1-methyl-6-thioguanosine forms stable complexes with soft metals (e.g., Hg²⁺, Pt²⁺) via its C6=S group, a property absent in guanosine [6].
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